N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea
Overview
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms
Preparation Methods
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 1-methyl-1H-indazole-3-carboxylic acid, followed by the introduction of a thiourea group. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or dichloromethane, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea can be compared with other similar compounds, such as:
N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1H-indazol-3-yl)thiourea: This compound lacks the methyl group on the indazole ring, which may affect its chemical properties and biological activities.
N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)urea:
The uniqueness of N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methylindazol-3-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-22-13-7-5-4-6-10(13)16(21-22)20-17(25)19-12-9-14(23-2)11(18)8-15(12)24-3/h4-9H,1-3H3,(H2,19,20,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODVYKCTZMLQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=S)NC3=CC(=C(C=C3OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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